molecular formula C10H12N2O2S B217737 BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME CAS No. 100333-47-9

BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME

Cat. No. B217737
CAS RN: 100333-47-9
M. Wt: 224.28 g/mol
InChI Key: BHNRJPMTOUSDTC-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In addition, it has been used as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME is not fully understood. However, it is believed to exert its biological activity by inhibiting enzymes that are involved in various metabolic pathways. It has also been shown to interact with cellular proteins and DNA, leading to cell death.
Biochemical and Physiological Effects:
BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME is its broad-spectrum antimicrobial activity. It has also been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity.

Future Directions

There are several future directions for the study of BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME. One area of research is the development of new drugs based on its structure. It has also been suggested that it could be used as a lead compound for the development of new antimicrobial agents. In addition, more research is needed to understand its mechanism of action and to identify its cellular targets.

Synthesis Methods

The synthesis of BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME involves the reaction of benzo[b]thiophene-4,5-dione with hydroxylamine-O-methylcarbamate in the presence of a catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yield.

properties

CAS RN

100333-47-9

Product Name

BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzothiophen-4-ylideneamino] N-methylcarbamate

InChI

InChI=1S/C10H12N2O2S/c1-11-10(13)14-12-8-3-2-4-9-7(8)5-6-15-9/h5-6H,2-4H2,1H3,(H,11,13)/b12-8-

InChI Key

BHNRJPMTOUSDTC-WQLSENKSSA-N

Isomeric SMILES

CNC(=O)O/N=C\1/CCCC2=C1C=CS2

SMILES

CNC(=O)ON=C1CCCC2=C1C=CS2

Canonical SMILES

CNC(=O)ON=C1CCCC2=C1C=CS2

synonyms

BENZO(b)THIOPHEN-4(5H)-ONE, 6,7-DIHYDRO-, O-METHYLCARBAMOYLOXIME

Origin of Product

United States

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